Methyl 2-(5-((phenylthio)methyl)furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Methyl 2-(5-((phenylthio)methyl)furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a methyl carboxylate group at position 3 and a carboxamido-linked furan-2-yl moiety at position 2. The furan ring is further functionalized with a phenylthio-methyl group, contributing to its unique structural and electronic profile.
Properties
IUPAC Name |
methyl 2-[[5-(phenylsulfanylmethyl)furan-2-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4S2/c1-26-22(25)19-16-9-5-6-10-18(16)29-21(19)23-20(24)17-12-11-14(27-17)13-28-15-7-3-2-4-8-15/h2-4,7-8,11-12H,5-6,9-10,13H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVMKUCIYYESTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(O3)CSC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-((phenylthio)methyl)furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation and specific catalysts to enhance reaction efficiency and yield. For example, a [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation has been reported to produce trisubstituted thiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-((phenylthio)methyl)furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 2-(5-((phenylthio)methyl)furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 2-(5-((phenylthio)methyl)furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the tetrahydrobenzo[b]thiophene core or related functional groups.
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound 6o)
- Structural Similarities : Both compounds share the tetrahydrobenzo[b]thiophene core and a carboxylate ester at position 3.
- Key Differences: The amino group at position 2 in Compound 6o is substituted with a 2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl group, whereas the target compound features a furan-2-carboxamido group with a phenylthio-methyl substituent. The hydroxyl and ethoxy groups in Compound 6o enhance polarity, contrasting with the lipophilic phenylthio group in the target compound.
Ethyl 2-(2-cyano-acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Structural Similarities : This compound shares the tetrahydrobenzo[b]thiophene core and a carboxamido group at position 2.
- Key Differences: The substituent at position 2 is a cyanoacetamido group, which is electron-withdrawing and may influence reactivity compared to the furan-phenylthio group in the target compound.
- Synthesis: Produced via cyanoacetylation of an amino precursor, this intermediate highlights the versatility of modifying the carboxamido group for diverse applications .
Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Structural Similarities : The tetrahydrobenzo[b]thiophene core and ester group at position 3 are conserved.
- Key Differences :
- The benzamido group at position 2 introduces aromaticity and rigidity, contrasting with the flexible furan-phenylthio substituent in the target compound.
- Crystallography : The crystal structure of this analog reveals planar geometry at the benzamido group, which may influence packing and solubility .
Methyl 2-[3-(5-methylfuran-2-yl)propanoylamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Structural Similarities : This compound shares the tetrahydrobenzo[b]thiophene core and a furan-based substituent.
- Key Differences :
- The furan substituent is a 5-methyl group instead of the phenylthio-methyl group, reducing steric bulk and lipophilicity.
- Applications: This analog’s synonyms (e.g., STL021484) suggest its use in drug discovery libraries, emphasizing the role of substituent variation in bioactivity .
Comparative Data Table
Research Findings and Implications
- Synthetic Challenges : Bulky substituents (e.g., phenylthio-methyl) may reduce reaction yields, as seen in Compound 6o (22% yield) . Optimizing solvent systems or catalysts could improve efficiency.
- Cyanoacetamido and benzamido groups (in analogs) offer contrasting electronic profiles, influencing binding to target proteins .
- Toxicology: Compounds like Thiophene fentanyl hydrochloride () highlight the need for thorough toxicological studies, especially for novel substituents .
Biological Activity
Methyl 2-(5-((phenylthio)methyl)furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing relevant studies and findings.
Chemical Structure and Properties
The compound features a furan ring substituted with a phenylthio group and a tetrahydrobenzo[b]thiophene moiety. Its molecular formula is C18H16N2O4S2, with a molecular weight of 388.46 g/mol. The structural complexity suggests diverse interactions with biological targets.
Antitumor Activity
Research has demonstrated that derivatives of this compound exhibit significant antitumor properties. Notably, compounds related to the tetrahydrobenzo[b]thiophene structure have shown promising results against various cancer cell lines.
- Case Study: Breast Cancer
A study evaluated the antitumor activity of several derivatives, including those similar to this compound. The most active compounds displayed IC50 values ranging from 23.2 to 49.9 μM against MCF-7 breast cancer cells. The treatment led to a significant reduction in cell viability and increased apoptosis rates compared to untreated controls .
| Compound ID | IC50 (μM) | Cell Line | Apoptosis Induction |
|---|---|---|---|
| Compound 1 | 23.2 | MCF-7 | Yes |
| Compound 2 | 49.9 | MCF-7 | Yes |
| Control | N/A | N/A | No |
Antimicrobial Activity
In addition to its antitumor effects, the compound has been assessed for antimicrobial properties. Studies indicate moderate activity against both Gram-positive and Gram-negative bacteria.
- Case Study: Antimicrobial Screening
Several derivatives were screened for their antimicrobial efficacy against pathogens such as Escherichia coli and Pseudomonas aeruginosa. The most potent derivative exhibited a minimum inhibitory concentration (MIC) of 0.21 μM .
| Pathogen | MIC (μM) |
|---|---|
| Escherichia coli | 0.21 |
| Pseudomonas aeruginosa | 0.21 |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction.
- Cell Cycle Arrest : It may induce cell cycle arrest at specific phases, leading to reduced proliferation.
- Antimicrobial Mechanisms : The compound's interaction with bacterial membranes could disrupt cellular integrity and function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
